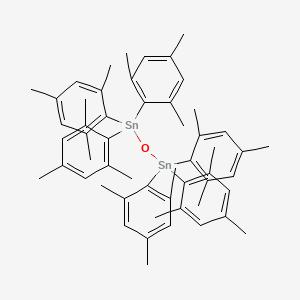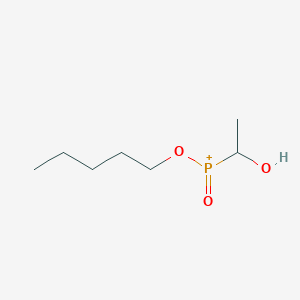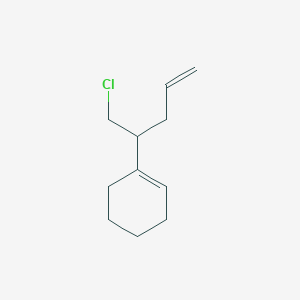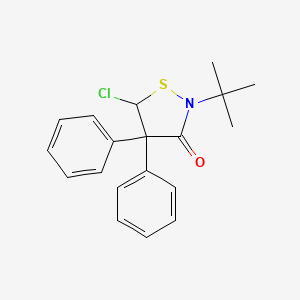
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes both diethylamino and oxazinone functional groups
Vorbereitungsmethoden
The synthesis of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of diethylamine and a ketone derivative, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Analyse Chemischer Reaktionen
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The oxazinone ring can participate in nucleophilic and electrophilic reactions, further influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one can be compared with similar compounds such as:
2-(Diethylamino)ethanol: Similar in having a diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl chloride: Contains a diethylamino group but has different reactivity due to the presence of a chloride group.
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry, similar in having a diethylamino group but different in overall structure and applications .
This compound’s unique combination of functional groups makes it versatile and valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90062-19-4 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(diethylamino)-5,6-dimethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(6-2)10-11-9(13)7(3)8(4)14-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
YLMLCGCPNHSWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=O)C(=C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)




![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)

![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)

![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

